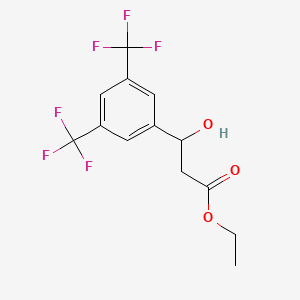

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate (CAS 175278-02-1) is a fluorinated β-ketoester with significant applications in pharmaceutical and organic synthesis. Its molecular formula is C₁₃H₁₀F₆O₃, and it has a molecular weight of 328.21 g/mol . Key physicochemical properties include:

- Density: 1.361 g/cm³

- Boiling Point: 250.4°C at 760 mmHg

- Flash Point: 102.2°C

- Storage: Sealed in dry conditions at 2–8°C

The compound features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring, which enhance the electrophilicity of the ketone group, making it reactive in nucleophilic additions and cyclocondensation reactions. It is widely used as a precursor in synthesizing heterocyclic compounds, such as pyrazolopyrimidinones (e.g., MK83, a pharmaceutical intermediate) .

Properties

Molecular Formula |

C13H12F6O3 |

|---|---|

Molecular Weight |

330.22 g/mol |

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanoate |

InChI |

InChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,20H,2,6H2,1H3 |

InChI Key |

SZPYTHTXTJBCQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-bis(trifluoromethyl)benzyl Alcohol

A foundational intermediate is 3,5-bis(trifluoromethyl)benzyl alcohol, prepared via a Grignard reaction followed by formylation:

- Step 1: Formation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)halo-benzene with magnesium in a solvent such as tetrahydrofuran or diethyl ether.

- Step 2: Addition of solid paraformaldehyde to the Grignard reagent to yield 3,5-bis(trifluoromethyl)benzyl alcohol.

This reaction is typically conducted under controlled temperature conditions (max 37°C) with vigorous stirring to ensure high conversion and purity.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard formation | 3,5-bis(trifluoromethyl)halo-benzene, Mg, THF/ether | Formation of organomagnesium intermediate |

| Formylation | Paraformaldehyde, controlled temperature (≤37°C) | 3,5-bis(trifluoromethyl)benzyl alcohol (≥92% purity) |

Yield: Approximately 318.6 g crude alcohol with titration >92%.

Halogenation to 3,5-bis(trifluoromethyl)benzyl Halides

The benzyl alcohol intermediate is converted into benzyl halides (chloride or bromide) via halogenation:

- Treatment of 3,5-bis(trifluoromethyl)benzyl alcohol with aqueous hydrogen halides (HCl or HBr), often in the presence of sulfuric acid as a catalyst.

- Reaction temperatures vary from 50°C (to melt the alcohol) up to reflux conditions (100-105°C) for several hours (up to 8 hours plus 1.5 hours reflux).

| Parameter | Details |

|---|---|

| Reactants | 3,5-bis(trifluoromethyl)benzyl alcohol, HBr 48%, concentrated H2SO4 |

| Temperature | 50°C initial melting, then 100-105°C reflux |

| Reaction time | 8 hours + 1.5 hours reflux |

| Yield | Up to 99.1% for benzyl bromide |

The organic phase is separated, solvents removed, and the benzyl halide isolated.

Formation of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

While direct literature on this exact ester’s synthesis is limited, the general approach involves:

- Nucleophilic addition of the 3,5-bis(trifluoromethyl)benzyl halide to an appropriate ethyl hydroxypropanoate precursor or its equivalent.

- Alternatively, a Michael addition or aldol-type reaction involving ethyl acrylate or ethyl glyoxylate derivatives with the 3,5-bis(trifluoromethyl)phenyl nucleophile.

- Hydroxylation at the 3-position of the propanoate side chain, often via controlled oxidation or hydrolysis steps.

These steps require careful control of reaction conditions, solvents (e.g., tetrahydrofuran, diethyl ether, toluene), and catalysts or bases to achieve selective formation of the hydroxy ester.

Data Tables Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1. Grignard Formation | 3,5-bis(trifluoromethyl)halo-benzene + Mg in THF/ether | 3,5-bis(trifluoromethyl)phenyl magnesium halide | Intermediate for formylation |

| 2. Formylation | Paraformaldehyde, T ≤ 37°C | 3,5-bis(trifluoromethyl)benzyl alcohol | ~92% purity crude product |

| 3. Halogenation (Bromination) | HBr 48%, H2SO4, 50-105°C, 8h + reflux 1.5h | 3,5-bis(trifluoromethyl)benzyl bromide | 99.1% yield |

| 4. Hydroxypropanoate formation | Reaction with ethyl hydroxypropanoate precursor | This compound | Literature suggests multi-step approach; yields vary |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate.

Reduction: Formation of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate with analogs differing in substituent positions, functional groups, or fluorination patterns. Data are derived from experimental studies and commercial catalogs .

*Molecular weight calculated based on formula.

Key Differences and Implications:

Substituent Effects: The 3,5-bis(trifluoromethyl) substitution in the main compound creates stronger electron-withdrawing effects compared to mono-CF₃ analogs (e.g., 4-CF₃ or 3-CF₃), increasing the ketone’s electrophilicity and reactivity in condensations . Mono-CF₃ analogs (CAS 106263-53-0, 1717-42-6) exhibit lower molecular weights (~258 vs. 328 g/mol) and reduced steric hindrance, making them more soluble in polar solvents.

Functional Group Variations: Replacing the keto group with an amino group (as in the methyl 3-amino analog) shifts reactivity from electrophilic additions to nucleophilic reactions (e.g., amide couplings) .

Applications: The main compound’s bis-CF₃ groups improve metabolic stability in drug candidates, making it valuable in medicinal chemistry . Mono-CF₃ analogs are more commonly used in agrochemicals or polymers due to cost-effectiveness and moderate reactivity .

Notes and Limitations

The hydroxy derivative would exhibit distinct properties (e.g., reduced electrophilicity, higher polarity).

Future Directions : Comparative studies on the hydroxy analog would require additional data on its synthesis, stability, and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized?

- Methodology :

- The compound is synthesized via condensation reactions. For example, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can react with amines (e.g., 3-butyl-1H-pyrazol-5-amine) under reflux in acetic acid for 6 hours to form derivatives, yielding ~28.7% under these conditions .

- Optimization includes solvent selection (e.g., THF for precipitation) and temperature control. Inert atmospheres and spectroscopic monitoring (TLC) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirms structural integrity, including hydroxy and trifluoromethyl group positions .

- GC-MS : Validates purity and molecular weight, especially after derivatization .

- HPLC : Monitors reaction progress and isolates intermediates using reverse-phase columns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Stability studies recommend storage at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess thermal and moisture sensitivity, analyzed via HPLC .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in forming heterocyclic derivatives?

- Methodology :

- The α-keto ester moiety undergoes nucleophilic attack by amines, followed by cyclization. For example, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives form via intramolecular cyclization under acidic conditions .

- Computational studies (DFT) model transition states and activation energies to predict regioselectivity .

Q. How do structural modifications influence biological activity in enzyme inhibition assays?

- Methodology :

- Enzyme Binding Studies : Fluorescence quenching assays measure interactions with targets like kinases or proteases. Substituent effects (e.g., bromo vs. trifluoromethoxy groups) are compared using IC₅₀ values .

- SAR Analysis : Modifications to the phenyl ring (e.g., halogen substitution) correlate with lipophilicity (logP) and potency .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on molecular descriptors .

- Molecular Docking : AutoDock Vina simulates binding poses with biological targets (e.g., glioblastoma-associated enzymes) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.